1-(4-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl)ethan-1-one is a complex organic compound belonging to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a piperazine ring substituted with a fluorinated nitrophenyl group and a piperidine moiety, making it of interest in medicinal chemistry and pharmacology. The compound's unique structure suggests potential applications in drug development, particularly as it may interact with various biological targets.
The compound can be sourced from chemical suppliers and databases such as PubChem, where it is cataloged under the identifier CID 2877494. It is often utilized in research related to neuropharmacology and other therapeutic areas due to its structural properties.
This compound is classified as an organic piperazine derivative. Piperazines are cyclic compounds containing two nitrogen atoms in a six-membered ring, which can be further substituted to enhance their pharmacological properties. The presence of a fluorine atom and a nitro group in this compound suggests potential interactions with biological systems, particularly in receptor binding.
The synthesis of 1-(4-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl)ethan-1-one typically involves multi-step synthetic routes. Here are the key methods employed:
1. Formation of the Piperazine Ring:
2. Substitution Reactions:
3. Final Functionalization:
These synthetic strategies are critical for optimizing yields and ensuring purity, especially when scaling up for industrial applications.
The molecular structure of 1-(4-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl)ethan-1-one can be represented as follows:
Molecular Formula: C19H27FN4O3
Molecular Weight: Approximately 364.45 g/mol
InChI Key: InChI=1S/C19H27FN4O3/c1-13-3-7-15(8-4-13)26-17(23)22-11-9-21(10-12-22)16(5-6-18(24)25)14(2)19/h3-12H,9-12H2,1-2H3
This structure highlights key functional groups that may influence its chemical reactivity and biological activity.
1-(4-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl)ethan-1-one participates in several chemical reactions:
1. Oxidation:
2. Reduction:
3. Substitution Reactions:
These reactions are essential for modifying the compound's properties or synthesizing derivatives for further study.
The mechanism of action for 1-(4-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl)ethan-1-one is not fully elucidated but likely involves interaction with neurotransmitter receptors or other biological targets.
Potential Mechanisms Include:
Understanding these mechanisms is crucial for developing therapeutic applications and predicting potential side effects.
The physical properties include:
Key chemical properties include:
The applications of 1-(4-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl)ethan-1-one primarily lie within scientific research:
Potential Uses Include:
The ongoing research into this compound's properties could reveal further applications across various fields within medicinal chemistry.
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: